molecular formula C14H9FN4O6 B6003338 3-fluoro-N'-(2-hydroxy-3,5-dinitrobenzylidene)benzohydrazide

3-fluoro-N'-(2-hydroxy-3,5-dinitrobenzylidene)benzohydrazide

Cat. No. B6003338
M. Wt: 348.24 g/mol
InChI Key: IKKJFHVPZBZYMK-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-(2-hydroxy-3,5-dinitrobenzylidene)benzohydrazide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as FDNB and is a yellow crystalline powder with a molecular weight of 360.24 g/mol.

Mechanism of Action

The mechanism of action of FDNB involves the formation of a Schiff base between the aldehyde group of FDNB and the primary amine group of the target molecule. The resulting imine intermediate is reduced to form a stable derivative, which can be detected spectrophotometrically.
Biochemical and physiological effects:
FDNB has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of FDNB is its high specificity for primary amines. This property allows for the selective detection and quantification of primary amines in complex mixtures. However, FDNB has some limitations, including its sensitivity to pH and temperature changes. It is also prone to interference from other compounds in the sample matrix.

Future Directions

There are several future directions for the use of FDNB in scientific research. One potential application is in the development of new diagnostic tools for the detection of primary amines in biological samples. FDNB could also be used in the development of new drugs that target primary amine-containing proteins. Additionally, FDNB could be used in the development of new materials that have specific binding properties for primary amines.

Synthesis Methods

The synthesis of FDNB involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde and 3-fluorobenzohydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form FDNB.

Scientific Research Applications

FDNB has been used extensively in scientific research as a reagent for the detection and quantification of primary amines and amino acids. It reacts with primary amines to form a stable yellow-colored derivative, which can be detected spectrophotometrically. This property has made FDNB a valuable tool in the analysis of protein structure and function.

properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O6/c15-10-3-1-2-8(4-10)14(21)17-16-7-9-5-11(18(22)23)6-12(13(9)20)19(24)25/h1-7,20H,(H,17,21)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKJFHVPZBZYMK-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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